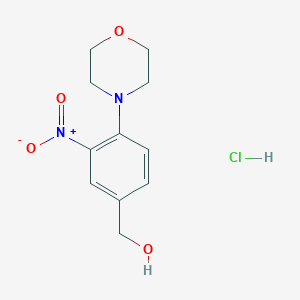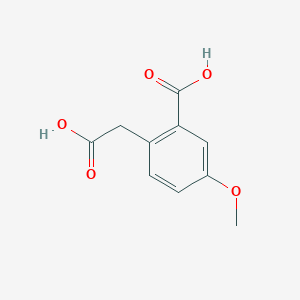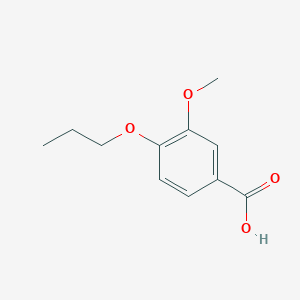
(4-Morpholino-3-nitrophenyl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Morpholino-3-nitrophenyl)methanol hydrochloride” is a chemical compound with the CAS Number: 300665-23-0 . It has a molecular weight of 274.7 . The IUPAC name for this compound is [4-(4-morpholinyl)-3-nitrophenyl]methanol hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14N2O4.ClH/c14-8-9-1-2-10(11(7-9)13(15)16)12-3-5-17-6-4-12;/h1-2,7,14H,3-6,8H2;1H . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at ambient temperature . The compound’s molecular formula is C11H15ClN2O4 .Scientific Research Applications
1. Use in Imaging Agents for Parkinson's Disease
(4-Morpholino-3-nitrophenyl)methanol hydrochloride was utilized in the synthesis of a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease. This compound served as a precursor in the synthesis process (Wang et al., 2017).
2. Synthesis of Rivaroxaban
A process involving this compound was reported for the production of impurity-free rivaroxaban, an anticoagulant agent. This synthesis involved the use of an alternate synthon, demonstrating the compound's utility in pharmaceutical synthesis (Mali et al., 2015).
3. Studying Kinetics and Mechanisms of Reactions
The compound was used in studying the kinetics and mechanisms of reactions involving alicyclic amines. This research provides insights into the reaction rates and interactions of such compounds, which is crucial for developing new chemical processes (Castro et al., 2001).
4. Synthesis of Quinoline Derivatives
In the synthesis of quinoline derivatives, this compound played a role in the functionalization of the pyridine ring, highlighting its importance in the creation of complex organic compounds (Belyaeva et al., 2018).
5. Role in Clathrate Formation
The compound was studied for its role in clathrate formation with benzene guests. This research is significant for understanding the interactions between different organic molecules, which has implications in materials science and molecular engineering (Eto et al., 2011).
6. Applications in Synthesis of Novel Ring Systems
This compound has been used in the synthesis of new ring systems like Pyrrolo[1,2-b]cinnolin-10-one. Such studies are pivotal for expanding the repertoire of organic synthesis, leading to the discovery of new drugs and materials (Kimbaris & Varvounis, 2000).
Mechanism of Action
Target of Action
The primary targets of (4-Morpholino-3-nitrophenyl)methanol hydrochloride are currently unknown. The compound contains a morpholine ring, which is frequently found in biologically active molecules and pharmaceuticals . It also contains a nitrophenyl group, which has been associated with various biological activities . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Morpholine derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Pharmacokinetics
The compound’s molecular weight (274.7 g/mol ) suggests that it may be orally bioavailable, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities associated with morpholine derivatives , it is possible that this compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
(4-morpholin-4-yl-3-nitrophenyl)methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4.ClH/c14-8-9-1-2-10(11(7-9)13(15)16)12-3-5-17-6-4-12;/h1-2,7,14H,3-6,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFDEIKLDGYHRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)CO)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383904 |
Source


|
| Record name | (4-morpholino-3-nitrophenyl)methanol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
300665-23-0 |
Source


|
| Record name | (4-morpholino-3-nitrophenyl)methanol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-{N-[(3-chlorophenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363906.png)

![(2E)-4-[2-(3-methylbenzoyl)hydrazino]-4-oxobut-2-enoic acid](/img/structure/B1363920.png)

![Diethyl 2-[(3,4-dichloroanilino)methylene]malonate](/img/structure/B1363923.png)
![(2E)-3-{N-[(3,5-dihydroxyphenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363924.png)






